molecular formula C3H6ClNO2 B1143638 3-Chloroalanine CAS No. 13215-35-5

3-Chloroalanine

Cat. No. B1143638
CAS RN: 13215-35-5
M. Wt: 123.54
InChI Key:
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Description

Synthesis Analysis

The synthesis of 3-chloroalanine involves enzymatic and chemical methods. Enzymatic synthesis has been achieved using amino acid dehydrogenase to convert 3-chloropyruvate into optically pure l-β-chloroalanine under specific conditions, demonstrating high chemical and optical yields. This method highlights the potential for producing 3-chloroalanine with high specificity and efficiency (Kato, Fukumoto, & Asano, 1993).

Molecular Structure Analysis

The molecular structure of 3-chloroalanine is crucial for its reactivity and the types of reactions it can undergo. Detailed studies on its molecular structure could provide insights into its stability, reactivity, and how it interacts with other compounds in synthesis reactions. However, specific studies focusing on the detailed molecular structure analysis of 3-chloroalanine were not identified in the current literature search, indicating a potential area for further research.

Chemical Reactions and Properties

3-Chloroalanine participates in various chemical reactions due to its halogenated structure, making it a valuable intermediate for synthesizing other amino acids and compounds. Its reactivity with enzymes and other chemical agents has been explored to produce useful derivatives through enzymatic transformations (Nagasawa & Yamada, 1986).

Physical Properties Analysis

While the physical properties of 3-chloroalanine, such as solubility, melting point, and stability, are essential for its handling and application in synthesis processes, specific details on these properties were not directly found in the searched literature. Understanding these properties is crucial for optimizing the conditions under which 3-chloroalanine can be synthesized and utilized in chemical reactions.

Chemical Properties Analysis

The chemical properties of 3-chloroalanine, including its reactivity, functional group transformations, and role as a precursor in synthesis, are of significant interest. Its ability to undergo transformations to produce a variety of useful amino acids under enzymatic action highlights its versatility and importance in synthetic chemistry (Nagasawa & Yamada, 1986).

Scientific Research Applications

  • Enzymatic Transformations : 3-Chloroalanine can be enzymatically transformed into useful amino acids. This process involves a combination of enzymatic and chemical synthetic processes (Nagasawa & Yamada, 1986).

  • Synthesis of l-β-Chloroalanine : l-β-Chloroalanine, a derivative of 3-Chloroalanine, is used as an intermediate for synthesizing several l-amino acids. It can be synthesized from 3-chloropyruvate using specific enzymes under controlled conditions, leading to high chemical and optical yields (Kato, Fukumoto, & Asano, 1993).

  • Inhibition of Serine Palmitoyltransferase : Beta-chloroalanine (a form of 3-Chloroalanine) can inhibit serine palmitoyltransferase, affecting the biosynthesis of sphinganine and sphingenine in liver microsomes and in cells, without significantly perturbing other cellular functions (Medlock & Merrill, 1987).

  • Phenylalanine Biosynthesis Studies : 3-Chloroalanine has been used to study the biosynthesis of phenylalanine in E. coli, providing insights into the enzymatic processes and potential improvements in phenylalanine production (Ding et al., 2016).

  • Alanine Racemase Inhibition : Different enantiomers of beta-chloroalanine exhibit varying levels of inhibition on alanine racemase, with D chloroalanine showing strong competitive inhibition and L chloroalanine showing non-competitive inhibition at higher concentrations (Henderson & Johnston, 1976).

  • Collagenase Activity Inhibition : N-chloroalanine, a related compound of 3-Chloroalanine, increases the proteolytic susceptibility of collagen, which is significant for understanding its effects in inflammatory arthritis (Davies, Horwitz, & Davies, 1994).

  • d-Amino Acid Oxidase Studies : Research on d-amino acid oxidase has shown that it catalyzes the oxidation of β-chloroalanine, providing insights into the enzyme's mechanism of action and potential pharmacological applications (Walsh, Schonbrunn, & Abeles, 1971).

  • Phenylketonuria Research : p-Chlorophenylalanine, a related compound, has been used to simulate phenylketonuria in rats, helping in the study of this genetic disorder and its treatment (Lipton, Gordon, Guroff, & Udenfriend, 1967).

  • Affinity Labeling Studies : 3-Chloro-L-alanine is used in affinity labeling of alanine aminotransferase, providing a method to understand the enzyme's function and structure (Morino, Kojima, & Tanase, 1979).

  • Fumonisin-Induced Cytotoxicity : Studies show that beta-chloroalanine affects cell growth and death in pig kidney cells treated with fumonisin B1, contributing to the understanding of the toxicological effects of fumonisin (Yoo, Norred, Showker, & Riley, 1996).

Safety And Hazards

3-Chloroalanine should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of contact, wash off immediately with plenty of water .

properties

IUPAC Name

2-amino-3-chloropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBJGPTTYPEMLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70927558
Record name beta-Chloroalanine
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Molecular Weight

123.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloroalanine

CAS RN

3981-36-0, 39217-38-4, 13215-35-5
Record name β-Chloroalanine
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Record name 3-Chloroalanine
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Record name NSC337715
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Record name beta-Chloroalanine
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Record name 3-Chloro-DL-alanine
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Citations

For This Compound
278
Citations
JM Bland, CH Stammer… - The Journal of Organic …, 1984 - ACS Publications
… Both stereoisomers of cyclopropyl-3-chloroalanine (1) were synthesized by diazomethane cyclopropanation of the appropriate oxazolones (2). X-ray crystallographic analysis …
Number of citations: 54 pubs.acs.org
RB Silverman, GT Olson - Bioorganic & Medicinal Chemistry, 1995 - Elsevier
… from L-3-chloroalanine hydroxamate, and is not L-3-chloroalanine … 3-chloroalanine hydroxamate to the active form is not catalyzed by peripheral amino acid residues. L-3-Chloroalanine …
Number of citations: 13 www.sciencedirect.com
A Srinivasan, RW Stephenson… - The Journal of Organic …, 1977 - ACS Publications
… Application of elimination reactions on /3-chloroalanine derivatives for preparation of … effected chlorination of serineto yield a /3-chloroalanine unit. Subsequent elimination, using a …
Number of citations: 62 pubs.acs.org
KS Cheung, W Boisvert, SA Lerner… - Journal of medicinal …, 1986 - ACS Publications
… derivatives,7 peptides containing m-fluorophenylalanine,8 and a set of dipeptides that incorporate into their structures the mechanism-based enzyme inactivators /3-chloroalanine and …
Number of citations: 15 pubs.acs.org
T Nagasawa, H Yamada - Applied biochemistry and biotechnology, 1986 - Springer
… This review focuses on the enzymatic transformation of chemically synthesized 3-chloroalanine into useful amino acids. … In the present review we have focused on the enzymatic transformation …
Number of citations: 22 link.springer.com
Y Kato, K Fukumoto, Y Asano - Applied microbiology and biotechnology, 1993 - Springer
l-β-Chloroalanine is a useful intermediate for the synthesis of several l-amino acids. Conditions for synthesizing optically pure l-β-chloroalanine from 3-chloropyruvate using alanine …
Number of citations: 18 link.springer.com
S Mobashery, M Johnston - Biochemistry, 1987 - ACS Publications
Materials and Methods Materials. L-Alanine dehydrogenase, alanine amino-peptidase, leucine aminopeptidase, NAD" 1", and pyridoxal 5'-phosphate were Sigma products. The NAD+ …
Number of citations: 35 pubs.acs.org
T Nagasawa, H Ohkishi, B Kawakami… - Journal of Biological …, 1982 - ASBMB
A novel enzyme catalyzing cleavage of 3-chloro-D-alanine to pyruvate, ammonia, and chloride ion is distributed in some pseudomonads which have a resistance to high concentrations …
Number of citations: 52 www.jbc.org
KI Varughese - J. Org. Chem, 1984 - researchgate.net
12, X= C1; Y= H diazomethane to unsaturated oxazolones is well-known'and since the requisite chloro compound 2 had been reported, 2 we prepared and studied its reaction with …
Number of citations: 0 www.researchgate.net
T Nagasawa, H Hosono, H Yamano… - Agricultural and …, 1983 - jstage.jst.go.jp
… Determination of the amount and configuration of 3chloroalanine. The amount of 3-chloroalanine that remained in the reaction mixture was determined by amino acid analysis. Under our …
Number of citations: 18 www.jstage.jst.go.jp

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